![molecular formula C14H10N2O5 B1295918 2-[(4-Nitrobenzoyl)amino]benzoesäure CAS No. 6345-04-6](/img/structure/B1295918.png)

2-[(4-Nitrobenzoyl)amino]benzoesäure

Übersicht

Beschreibung

2-[(4-Nitrobenzoyl)amino]benzoic acid is a compound that can be associated with a class of substances that exhibit a range of biological activities. While the provided papers do not directly discuss 2-[(4-Nitrobenzoyl)amino]benzoic acid, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

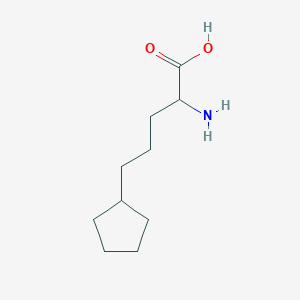

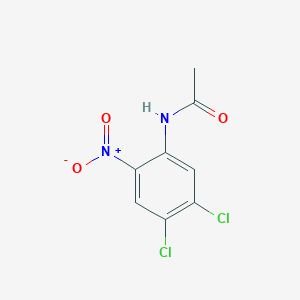

Synthesis Analysis

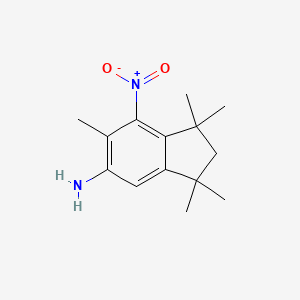

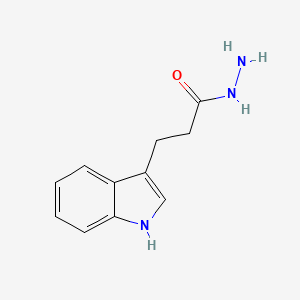

The synthesis of related compounds involves the coupling of benzoic acid derivatives with amino acid methyl esters or dipeptides using DCC as the coupling agent. For instance, a series of 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides were synthesized, which were found to exhibit potent anthelmintic activity along with moderate antimicrobial activity . This suggests that the synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid could potentially follow a similar pathway, involving the activation of the carboxylic acid and subsequent coupling with an amino compound.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. For example, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals were studied, revealing the presence of hydrogen bonds that contribute to the formation of supramolecular tubes and chains . This indicates that the molecular structure of 2-[(4-Nitrobenzoyl)amino]benzoic acid would likely feature similar hydrogen bonding patterns, influencing its crystalline form and stability.

Chemical Reactions Analysis

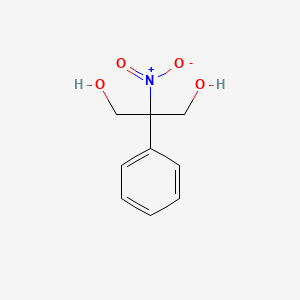

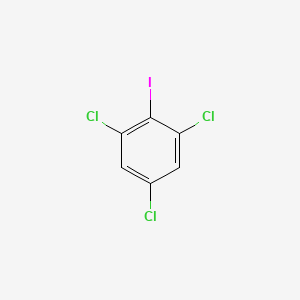

The reactivity of benzoic acid derivatives is influenced by the presence of functional groups such as nitro, amino, and carboxylic acid groups. The robustness of supramolecular synthons in the molecular salts of 2-aminothiazole with substituted benzoic acids, including 2,4-dinitrobenzoic acid, was explored, highlighting the role of hydrogen bonding in the formation of secondary supramolecular architectures . This suggests that 2-[(4-Nitrobenzoyl)amino]benzoic acid would also engage in specific chemical reactions that are driven by the formation and breaking of hydrogen bonds.

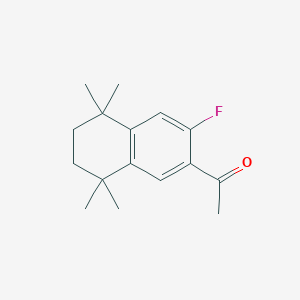

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The study of 2-chloro-4-nitrobenzoic acid salts demonstrated the occurrence of weak halogen bonds in addition to strong hydrogen bonds, which play a vital role in crystal stabilization . Similarly, the synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid involved a three-step reaction that included bromination, diazo, and hydrolysis, with the final product exhibiting high sensitivity and purity . These findings suggest that the physical and chemical properties of 2-[(4-Nitrobenzoyl)amino]benzoic acid would be influenced by its ability to form various intermolecular interactions, including hydrogen and halogen bonds, which could affect its reactivity, solubility, and stability.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

“2-[(4-Nitrobenzoyl)amino]benzoesäure” wird in der Proteomforschung eingesetzt . Die Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierung zu untersuchen.

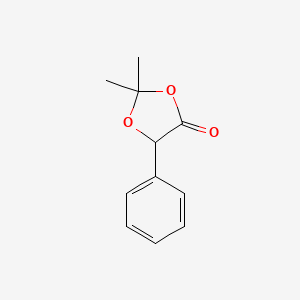

Kristallographie

Diese Verbindung wurde in kristallographischen Studien eingesetzt . Die Kristallographie ist die experimentelle Wissenschaft zur Bestimmung der Anordnung von Atomen in kristallinen Festkörpern. Die Kristall- und Molekülstrukturen dieser Verbindung und ihrer Cokristalle mit 2,2′-Bipyridin (2/1) und Bis(pyridin-2-yl)keton (1/1) wurden untersucht .

Cokristallbildung

Die Verbindung wird im Studium der Cokristallbildung eingesetzt . Cokristalle sind eine Art von Kristall, der aus zwei oder mehr verschiedenen Molekülen besteht, typischerweise einem Medikament und einem Koformer, im gleichen Kristallgitter. Diese Verbindung bildet Cokristalle mit 2,2′-Bipyridin und Bis(pyridin-2-yl)keton .

Pharmazeutische Anwendungen

Die Bildung eines Cokristalls stellt eine Derivatisierung des ursprünglichen Arzneimittels durch nicht-kovalente Assoziation dar . Dies hat Anwendungen in der pharmazeutischen Industrie, da mit Medikamenten gebildete Cokristalle im Vergleich zu den Medikamenten selbst eine geringere Tendenz zur Bildung von Polymorphen aufweisen .

Verbesserung der Löslichkeit

Cokristalle können die Löslichkeit für eine größere Bioverfügbarkeit verbessern . Dies ist besonders wichtig in der pharmazeutischen

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to target the glycogen phosphorylase, muscle form in humans .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through a variety of mechanisms, potentially including direct binding or modulation of enzymatic activity .

Eigenschaften

IUPAC Name |

2-[(4-nitrobenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13(9-5-7-10(8-6-9)16(20)21)15-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYYRWFTRXRAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287520 | |

| Record name | 2-[(4-Nitrobenzoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6345-04-6 | |

| Record name | NSC51434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4-Nitrobenzoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitrobenzoyl)anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)